3-Hydroxyicosanoate
Description
3-Hydroxyicosanoate (IUPAC name: 3-hydroxyeicosanoic acid) is a long-chain fatty acid derivative with a 20-carbon backbone and a hydroxyl group at the third carbon position. Its molecular formula is C₂₀H₄₀O₃, with an average molecular mass of 328.537 g/mol and a monoisotopic mass of 328.297745 . The compound is structurally characterized by the presence of a β-hydroxy group, which classifies it among the 3-hydroxy fatty acids (3-HFAs). These molecules are intermediates in mitochondrial fatty acid β-oxidation, a critical pathway for energy production .
Stereochemical data indicate that the compound may exist as a racemic mixture, as its ChemSpider entry (ID: 4446045) specifies "0 of 1 defined stereocentres" .
Properties
Molecular Formula |
C20H39O3- |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-hydroxyicosanoate |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)/p-1 |
InChI Key |
XXKHCFPQYSMGCI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Trends :
- Solubility : Decreases with increasing chain length due to greater hydrophobicity.
- Melting Point : Longer chains exhibit higher melting points.
- Biological Roles : Shorter chains (C6–C12) are more readily metabolized in β-oxidation, while longer chains (C16–C20) may accumulate in metabolic disorders or serve structural roles .
Metabolic and Functional Differences
- 3-Hydroxyhexanoate (C6): Elevated in diabetic ketoacidosis and used as a diagnostic biomarker .
- 3-Hydroxyoctanoate (C8): Safely employed in gas chromatography-mass spectrometry (GC-MS) derivatization for plasma fatty acid analysis .
- 3-Hydroxyhexadecanoate (C16): Accumulates in long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a mitochondrial disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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